![molecular formula C14H19NO5 B2510634 (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid CAS No. 16825-27-7](/img/structure/B2510634.png)
(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
“(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid” is a complex organic compound. The molecule contains a total of 36 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 2 aromatic ethers . The chemical formula is C13H17NO5 .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 36 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It also contains a variety of bond types, including aromatic bonds and double bonds .Chemical Reactions Analysis
The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.2 g/mol . It also has a variety of bond types, including aromatic bonds and double bonds .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : The compound has been a part of various synthesis techniques. For instance, it was involved in the synthesis of 4-O-Methyl-N-acetylneuraminic acid through a series of reactions including O-methylation, desulfuration, and Wittig reaction, demonstrating its utility in complex organic syntheses (Beau, Sinaÿ, Kamerling, & Vliegenthart, 1978).
Chemical Reactions and Derivatives : This compound has been used in reactions leading to various derivatives. For example, reactions involving 2-acetamido-2-deoxy-d-glucose have led to the production of di-O-isopropylidene-aldehydo-d-glucose dimethyl or dibenzyl acetal (Hasegawa & Kiso, 1980).
Pharmacological Research
- Active Pharmaceutical Ingredients : Studies have shown its involvement in the pharmacological sector, like the effects of solvents on polymorphism and shape of mefenamic acid crystals. Mefenamic acid, structurally related, is an active pharmaceutical compound (Mudalip et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGMKBBYLJABC-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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